Benzenesulfonamide, N-3-butenyl-2-nitro-
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Overview
Description
Benzenesulfonamide, N-3-butenyl-2-nitro- is a versatile chemical compound with a unique structure that offers intriguing possibilities for various applications. This compound is characterized by the presence of a benzenesulfonamide group attached to a 3-butenyl chain and a nitro group. Its molecular structure provides it with distinct chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-3-butenyl-2-nitro- typically involves the reaction of benzenesulfonyl chloride with 3-butenylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The nitro group is introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of Benzenesulfonamide, N-3-butenyl-2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-3-butenyl-2-nitro- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzenesulfonamides, and various functionalized compounds that can be further utilized in different applications .
Scientific Research Applications
Benzenesulfonamide, N-3-butenyl-2-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-3-butenyl-2-nitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation. The nitro group plays a crucial role in the compound’s reactivity and its ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: Similar in structure but with a butyl group instead of a 3-butenyl chain.
Benzenesulfonamide: Lacks the 3-butenyl and nitro groups, making it less reactive.
N-Phenyl-Benzenesulfonamide: Contains a phenyl group, leading to different chemical properties.
Uniqueness
Benzenesulfonamide, N-3-butenyl-2-nitro- stands out due to its unique combination of a benzenesulfonamide group, a 3-butenyl chain, and a nitro group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
N-but-3-enyl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-2-3-8-11-17(15,16)10-7-5-4-6-9(10)12(13)14/h2,4-7,11H,1,3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLIADDDXREADH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464459 |
Source
|
Record name | Benzenesulfonamide, N-3-butenyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90870-33-0 |
Source
|
Record name | Benzenesulfonamide, N-3-butenyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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